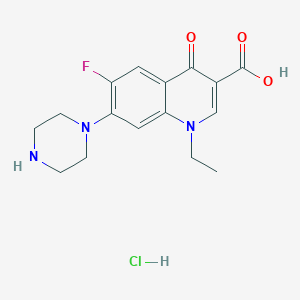

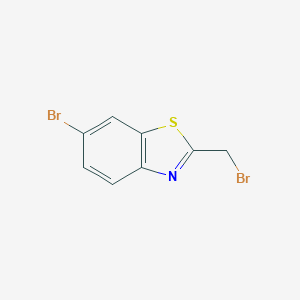

![molecular formula C21H23N5O6S B008567 9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-69-1](/img/structure/B8567.png)

9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems . It is primarily used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy . Granisetron was developed by chemists at the British drug company Beecham around 1985 and is available under various trade names, including Kytril and Sancuso .

Preparation Methods

Synthetic Routes and Reaction Conditions: Granisetron is synthesized by reacting a product obtained by methylating indazole-3-carboxylic acid with 3 alpha-high tropine alkylamine . The synthesis involves several steps, including methylation, alkylation, and purification processes.

Industrial Production Methods: The preparation method of granisetron hydrochloride injection involves dissolving granisetron hydrochloride, a pH regulator, an isotonic regulator, and a stabilizer in water for injection to prepare a primary solution. The pH of the solution is adjusted to 4.5 to 6.5, followed by filtration using a microporous membrane. The final product is obtained by filling the filtrate, sealing, and sterilizing .

Chemical Reactions Analysis

Granisetron undergoes various chemical reactions, including:

Oxidation: Granisetron is relatively unstable under oxidative conditions.

Substitution: Granisetron can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidative Conditions: Hydrogen peroxide or other oxidizing agents.

Acidic and Alkaline Conditions: Hydrochloric acid or sodium hydroxide for degradation studies.

Major Products Formed:

Scientific Research Applications

Granisetron has a wide range of scientific research applications:

Chemistry: Used in analytical methods for quantification and stability studies.

Biology: Studied for its effects on serotonin receptors and neurotransmission.

Industry: Employed in the development of transdermal delivery systems for prolonged administration.

Mechanism of Action

Granisetron exerts its effects by selectively inhibiting the 5-HT3 receptors, which are present both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . By blocking these receptors, granisetron prevents the binding of serotonin, thereby inhibiting the vomiting reflex .

Comparison with Similar Compounds

- Ondansetron

- Palonosetron

- Dolasetron

- Tropisetron

Granisetron’s effectiveness and safety make it a valuable compound in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy and radiotherapy.

Properties

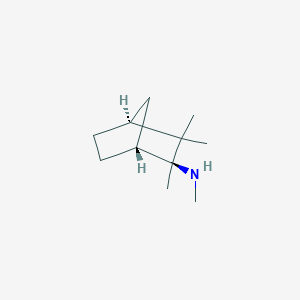

CAS No. |

102212-69-1 |

|---|---|

Molecular Formula |

C21H23N5O6S |

Molecular Weight |

473.5 g/mol |

IUPAC Name |

9-benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione |

InChI |

InChI=1S/C21H23N5O6S/c1-4-33(31,32)11-10-14-17(27)25(12-13-8-6-5-7-9-13)20-22-16-15(26(20)18(14)28)19(29)24(3)21(30)23(16)2/h5-9,27H,4,10-12H2,1-3H3 |

InChI Key |

MIJYJMAONHEJCU-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |

Canonical SMILES |

CCS(=O)(=O)CCC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |

Synonyms |

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[2-(ethylsulfonyl)ethyl]-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)